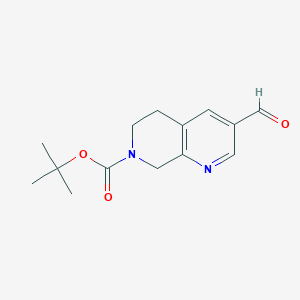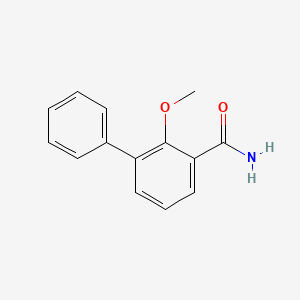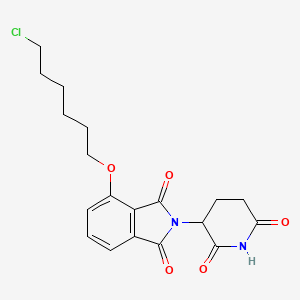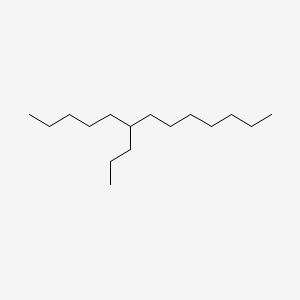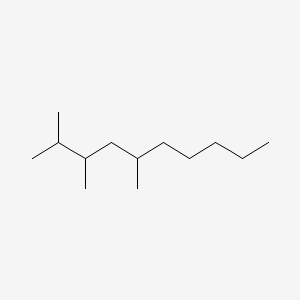
2,3,5-Trimethyldecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trimethyldecane is an organic compound with the molecular formula C13H28 . It is a branched alkane, which means it consists of a chain of carbon atoms with three methyl groups attached at the 2nd, 3rd, and 5th positions. This compound is part of the larger family of hydrocarbons and is known for its relatively high molecular weight of 184.3614 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
2,3,5-Trimethyldecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of decane with methyl groups at the specified positions. This can be achieved using Friedel-Crafts alkylation, where decane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In industrial settings, this compound can be extracted and refined from natural petroleum sources. The process involves distillation and purification to isolate the desired compound from other hydrocarbons present in crude oil .
化学反応の分析
Types of Reactions
2,3,5-Trimethyldecane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the compound, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often resulting in the formation of simpler hydrocarbons.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
2,3,5-Trimethyldecane has several applications in scientific research:
Biology: It serves as a model compound for studying the behavior of branched alkanes in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 2,3,5-Trimethyldecane primarily involves its interaction with other molecules through van der Waals forces and hydrophobic interactions. These interactions are crucial in various applications, such as its use as a solvent or in drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
類似化合物との比較
2,3,5-Trimethyldecane can be compared with other similar compounds, such as:
- 2,2,3-Trimethyldecane
- 2,5,6-Trimethyldecane
- 2,3,4-Trimethyldecane
These compounds share similar molecular structures but differ in the positions of the methyl groups. The unique arrangement of methyl groups in this compound gives it distinct physical and chemical properties, making it suitable for specific applications .
特性
CAS番号 |
62238-11-3 |
|---|---|
分子式 |
C13H28 |
分子量 |
184.36 g/mol |
IUPAC名 |
2,3,5-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-7-8-9-12(4)10-13(5)11(2)3/h11-13H,6-10H2,1-5H3 |
InChIキー |
AQDNBRMRIRTYIA-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)CC(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


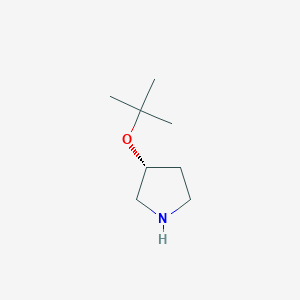
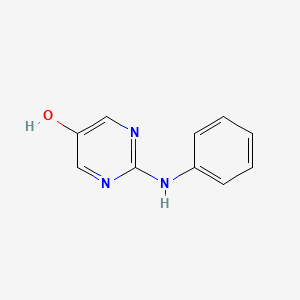
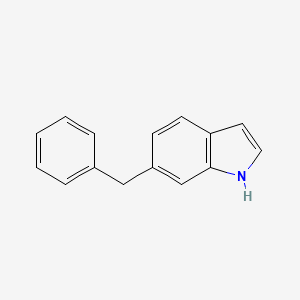
![3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid](/img/structure/B13934543.png)

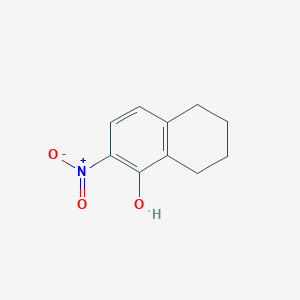
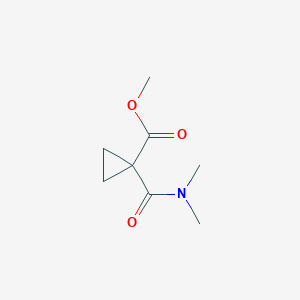

![3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione](/img/structure/B13934562.png)
